3-(1H-imidazol-1-yl)-2-methylpropanoic acid
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Overview
Description
“3-(1H-Imidazol-1-yl)-2-methylpropanoic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
Imidazole derivatives are synthesized via Claisen–Schmidt condensation of aldehyde 3, and different methyl ketones . The structures of these compounds are confirmed using 13C NMR, 1H NMR and LC–MS .Molecular Structure Analysis
The molecular formula of “this compound” is C6H8N2O2 . Its molecular weight is 140.142 g/mol . The InChI Key is VSFNAZLYGOOSEY-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications
Corrosion Inhibition
A study on amino acids based corrosion inhibitors, including analogs of 3-(1H-imidazol-1-yl)-2-methylpropanoic acid, showcased their efficacy in preventing mild steel corrosion. These inhibitors, synthesized from glyoxal, formaldehyde, and amino acids, demonstrated high corrosion inhibition efficiency, with one variant achieving a 96.08% efficiency at a low concentration. They act through adsorption on the metal surface, adhering to the Langmuir adsorption isotherm. This is supported by electrochemical tests, scanning electron microscopy, atomic force microscopy, and energy-dispersive X-ray spectroscopy. Theoretical studies including quantum chemical parameters and molecular dynamics simulations complemented the experimental results, providing insights into the reactivity and adsorption behavior of these zwitterions on the steel surface (Srivastava et al., 2017).
Catalysis in Organic Reactions
Research into N-heterocyclic carbenes, including imidazol-2-ylidenes derived from this compound, has highlighted their role as efficient catalysts in transesterification and acylation reactions. These compounds facilitate the acylation of alcohols with vinyl acetate at room temperature and the efficient formation of esters from commercially available methyl esters and various alcohols. The study demonstrates the potential of these carbenes in organic synthesis, offering a pathway to accelerate reaction times and improve yield with low catalyst loadings (Grasa et al., 2002).
Antimicrobial Activity
A series of 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs, related to this compound, were synthesized and evaluated for their antimicrobial properties. These compounds exhibited potent bioactivity against pathogenic fungi such as Candida albicans, Trichophyton mentagrophytes, and Microsporum audouinii, demonstrating better efficacy than the reference drug griseofulvin. This suggests their potential as novel antimicrobial agents, with specific effectiveness against dermatophytes and moderate activity against gram-negative bacteria (Dahiya, 2008).
Safety and Hazards
“3-(1H-Imidazol-1-yl)-2-methylpropanoic acid” causes serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Future Directions
The future directions for “3-(1H-imidazol-1-yl)-2-methylpropanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug development . There is a need for the development of new drugs that overcome the problems of antimicrobial resistance . Imidazole derivatives, due to their broad range of chemical and biological properties, could be promising candidates for this purpose .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various biological targets, including enzymes, receptors, and DNA structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which suggests that they could have various molecular and cellular effects .
Action Environment
It is known that the biological activities of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological target .
Properties
IUPAC Name |
3-imidazol-1-yl-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11)4-9-3-2-8-5-9/h2-3,5-6H,4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEHSSYAQUWUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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